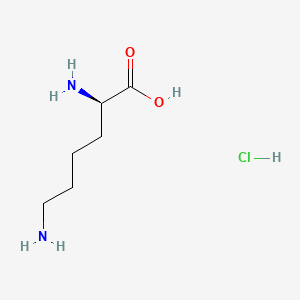

D-Lysine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2,6-diaminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884365 | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | D-Lysine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7274-88-6 | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7274-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007274886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lysine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE HYDROCHLORIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK611JDE1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of D-Lysine Hydrochloride

Content Type: Technical Whitepaper / Laboratory Protocol Target Audience: Process Chemists, Drug Development Scientists, and Amino Acid Manufacturers

Executive Summary

D-Lysine hydrochloride (D-Lys[1][2][3]·HCl) is a critical non-proteinogenic amino acid employed as a chiral synthon in the synthesis of peptide drugs (e.g., LHRH analogs), peptidomimetics, and as a coating agent (Poly-D-Lysine) in cell culture to promote neuronal adhesion. Unlike its L-isomer, which is produced globally via fermentation (>2 million tons/year), D-Lysine is not a primary metabolic product and must be synthesized via optical resolution of racemic mixtures or enzymatic transformation .

This guide details two distinct, field-validated protocols for the synthesis of D-Lysine HCl:

-

Chemical Resolution (Classical): Utilizing L-Tartaric acid for diastereomeric salt separation. Preferred for robustness and scalability.

-

Enzymatic Cascade (Biotech): Utilizing L-Lysine Decarboxylase for the selective destruction of L-isomers.[4][5] Preferred for high enantiomeric excess (ee >99%) and mild conditions.

Part 1: Strategic Synthesis Pathways

The industrial production of D-Lysine hinges on the efficient manipulation of chirality. Since L-Lysine is an abundant commodity, it serves as the universal starting material.

Comparative Workflow Analysis

Figure 1: Strategic pathways for converting commodity L-Lysine into high-value D-Lysine HCl.

Part 2: Protocol A - Chemical Resolution (L-Tartaric Acid Method)

Principle: This method exploits the solubility difference between diastereomeric salts. D-Lysine forms a less soluble salt with L-Tartaric acid compared to L-Lysine, allowing it to precipitate preferentially.

Materials Required[1][3][4][5][6][7][8][9][10][11][12]

-

Substrate: L-Lysine Monohydrochloride (98%+)

-

Resolving Agent: L-(+)-Tartaric Acid

-

Solvents: Ethanol (95%), Methanol, Deionized Water

-

Reagents: Calcium Hydroxide (Ca(OH)₂), Hydrochloric Acid (37%)

Step-by-Step Methodology

Phase 1: Racemization of L-Lysine[1][4][5][6][7]

-

Preparation: Dissolve L-Lysine HCl in deionized water (Ratio: 0.25 g/mL).

-

Reaction: Transfer to a high-pressure reactor (autoclave).

-

Conditions: Heat to 150°C at 0.4–0.5 MPa for 18 hours.

-

Workup: Cool to 70°C, add activated carbon (1% w/w) for decolorization. Filter.

-

Isolation: Concentrate filtrate under vacuum to supersaturation. Cool to 25°C to crystallize DL-Lysine HCl .

-

Yield Target: >90% recovery.

-

Phase 2: Resolution with L-Tartaric Acid

-

Salt Formation: Dissolve DL-Lysine (free base equivalent) and L-Tartaric acid in water.

-

Molar Ratio: 1.0 (DL-Lysine) : 0.8 (L-Tartaric Acid).[1]

-

Note: Using a slight deficit of tartaric acid maximizes the purity of the precipitate.

-

-

Crystallization: Heat to 65°C to ensure complete dissolution. Cool slowly (5°C/hour) to 10°C.

-

Filtration: Collect the precipitate. This is primarily D-Lysine-L-Tartrate .[1]

-

The mother liquor contains L-Lysine-L-Tartrate and excess DL-Lysine.

-

-

Recrystallization (Critical for Purity): Dissolve the wet cake in minimal hot water (60°C) and cool to 5°C. Filter to obtain high-purity diastereomeric salt.

Phase 3: Conversion to D-Lysine Hydrochloride

-

Tartrate Removal: Dissolve the purified salt in water. Add stoichiometric Calcium Hydroxide (Ca(OH)₂) or Calcium Chloride.

-

Reaction:

-

-

Filtration: Remove the insoluble Calcium Tartrate.

-

Acidification: Adjust the pH of the filtrate to 5.0–5.5 using 6M HCl.

-

Final Crystallization: Concentrate the solution under reduced pressure. Add Ethanol (95%) to induce crystallization of D-Lysine HCl .

-

Drying: Vacuum dry at 50°C.

Data Summary: Chemical Resolution

| Parameter | Specification |

|---|---|

| Yield (Overall) | 30–35% (Theoretical max is 50%) |

| Enantiomeric Excess (ee) | > 98.5% |

| Chemical Purity | > 99.0% |

| Key Advantage | Reagents (Tartaric acid) are recyclable; no biological contamination risk. |

Part 3: Protocol B - Enzymatic Transformation (Decarboxylase Cascade)

Principle: This method uses L-Lysine Decarboxylase (EC 4.1.1.18) to selectively convert L-Lysine into Cadaverine (1,5-diaminopentane). Since the enzyme is strictly L-specific, D-Lysine remains untouched and is easily separated from the diamine byproduct.

Materials Required[1][3][4][5][6][7][8][9][10][11][12]

-

Biocatalyst: E. coli whole cells expressing cadA gene or purified L-Lysine Decarboxylase (from Hafnia alvei).

-

Cofactor: Pyridoxal-5'-phosphate (PLP) (0.1 mM).

Step-by-Step Methodology

Phase 1: Enzymatic Reaction

-

Buffer Prep: Prepare 0.2 M Sodium Acetate buffer (pH 6.0) containing 0.1 mM PLP.

-

Substrate Loading: Dissolve DL-Lysine HCl to a concentration of 1.0 M.

-

Bioconversion: Add the biocatalyst (enzyme or whole cells). Incubate at 37°C with gentle agitation.

-

Monitoring: Track reaction via TLC or HPLC. The reaction is complete when L-Lysine is undetectable.

-

Reaction:

-

D-Lysine remains unreacted.[10]

-

Phase 2: Separation & Purification[2][11][7]

-

Cell Removal: Centrifuge (8,000 x g, 15 min) or ultrafilter to remove the biocatalyst.

-

Cadaverine Extraction:

-

Adjust pH to 11.0 (Cadaverine becomes non-ionic; Lysine remains charged).

-

Extract Cadaverine using n-Butanol or Chloroform . D-Lysine remains in the aqueous phase.

-

Alternative: Use cation exchange chromatography (Cadaverine elutes differently than Lysine).

-

-

Isolation of D-Lysine:

-

Neutralize the aqueous phase with HCl.

-

Concentrate and crystallize using the Ethanol/Water system described in Protocol A.

-

Figure 2: Enzymatic resolution workflow utilizing selective decarboxylation.

Part 4: Quality Control & Characterization

To validate the synthesis, the final D-Lysine HCl crystals must undergo rigorous testing.

| Test | Method | Acceptance Criteria |

| Specific Rotation | Polarimetry (c=8, 6N HCl) | |

| Chiral Purity | Chiral HPLC (Crownpak CR(+) or similar) | |

| Chemical Purity | HPLC-UV / Titration | |

| Loss on Drying | Gravimetric ( | |

| Residue on Ignition | Sulfated Ash |

Analytical Insight

For chiral HPLC, use a Crown ether-based chiral column (e.g., Daicel Crownpak CR).

-

Mobile Phase: Perchloric acid (pH 1.5–2.0).

-

Detection: UV at 210 nm.

-

Elution Order: D-Lysine typically elutes before L-Lysine on Crownpak CR(+) columns, allowing for precise quantification of trace L-isomer contamination.

References

-

Vertex AI Search. (2026). Industrial synthesis of D-Lysine hydrochloride methods. 7[2][4][12]

-

Google Patents. (2012). CN102766060B - Preparation method of D-lysine hydrochloride.[2] 3[2][4][12]

-

MDPI. (2019). Efficient Production of Enantiopure D-Lysine from L-Lysine by a Two-Enzyme Cascade System. 4

-

BOC Sciences. (2024). Chiral Resolution and Separation Services. [2][3][4][12][14]

-

ResearchGate. (2025). Preparation of D-lysine monohydrochloride from L-lysine monohydrochloride. 1

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102766060A - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]

- 3. CN102766060B - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. journal.hep.com.cn [journal.hep.com.cn]

- 6. chapmanhall.com [chapmanhall.com]

- 7. CN106187799B - A method of preparing DL-lysine hydrochloride - Google Patents [patents.google.com]

- 8. WO2005123669A1 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 9. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 10. Industrial Production of L-Lysine by Fermentation Explained [myandegroup.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of D-Lysine Hydrochloride

Introduction

In the landscape of stereospecific synthesis and biochemical research, the utility of individual enantiomers of chiral molecules is paramount. D-Lysine, the non-proteinogenic stereoisomer of the essential amino acid L-lysine, serves as a critical chiral building block in the development of novel pharmaceuticals and specialized biochemical reagents. While L-lysine is integral to protein synthesis and various metabolic functions, D-lysine's distinct spatial configuration precludes it from participating in these pathways, making it a valuable tool for applications where biological lability is undesirable.

This guide provides a comprehensive overview of the chemical properties of D-Lysine hydrochloride (D-Lys-HCl). The hydrochloride salt form is the most common commercial and laboratory preparation, conferring enhanced stability and aqueous solubility compared to the free base.[1] A thorough understanding of its physicochemical characteristics is essential for researchers, scientists, and drug development professionals to effectively harness its potential in complex synthetic routes and analytical protocols.

Chemical Structure and Stereochemistry

D-Lysine is characterized by a chiral alpha-carbon, an alpha-amino group, a carboxylic acid group, and a side chain terminating in an epsilon-amino group. The "D" designation refers to the stereochemical configuration at the alpha-carbon, which is (R) according to the Cahn-Ingold-Prelog priority rules.

The presence of the hydrochloride salt means that, in its solid state, one of the amino groups is protonated and associated with a chloride counter-ion.

Caption: Chemical structure of D-Lysine Hydrochloride.

Physicochemical Properties

The physical and chemical properties of D-Lysine hydrochloride dictate its handling, storage, and application in various experimental contexts. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 266 °C (decomposes) | [4][7] |

| Molecular Weight | 182.65 g/mol | [2][6] |

| Specific Optical Rotation | [α]D²⁰ = -20° to -21.5° (c=8 in 6N HCl) | [4] |

| Water Solubility (20 °C) | ~65 g / 100 mL | [8] |

Solubility Profile

D-Lysine hydrochloride's high polarity, stemming from its two protonated amino groups and a carboxyl group, renders it highly soluble in water and other polar solvents.[1][4] This is a significant advantage over its free base form, which is less soluble.[1] Studies on the L-enantiomer, whose solubility is expected to be identical, have shown that solubility in various solvents follows the trend: Water > Dimethyl Sulfoxide (DMSO) > Glycol > Methanol > Ethanol . It is poorly soluble in non-polar organic solvents like acetone and ether.[6]

The high aqueous solubility is critical for its use in preparing cell culture media supplements, biochemical buffers, and aqueous-phase reactions.

Acid-Base Properties and pKa Values

As a dibasic amino acid, lysine possesses three ionizable groups: the α-carboxyl group, the α-amino group, and the ε-amino group in the side chain. The pKa values for these groups are consistent for both D- and L-enantiomers.

-

pKa₁ (α-COOH): ~2.18

-

pKa₂ (α-NH₃⁺): ~8.95

-

pKa₃ (ε-NH₃⁺): ~10.53

(Sources:[6])

These distinct pKa values mean that the net charge of D-Lysine is highly dependent on the pH of the solution. At a very low pH, all three groups are protonated, giving the molecule a net charge of +2. As the pH increases, these groups are sequentially deprotonated. The isoelectric point (pI), the pH at which the molecule has a net charge of zero (zwitterionic form), can be calculated by averaging the pKa values of the two amino groups:

pI = (pKa₂ + pKa₃) / 2 = (8.95 + 10.53) / 2 = 9.74 [4]

The titration curve below illustrates the ionization states of D-Lysine as a function of pH.

Caption: Ionization states of D-Lysine during titration.

Stability and Storage

D-Lysine hydrochloride is a stable compound under standard ambient temperature and pressure when kept dry.[6] However, it is hygroscopic and should be stored in a cool, dry place away from direct sunlight and moisture.[6] In aqueous solutions, particularly under heat, lysine can undergo intramolecular cyclization to form lysine lactam, a degradation product. A kinetic study on lysine hydrochloride solutions indicated stability for up to two years at room temperature. For long-term storage of solutions, refrigeration is recommended. It is incompatible with strong oxidizing agents.[6]

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of D-Lysine hydrochloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the protons on the α-carbon, the four methylene groups (-CH₂-) of the side chain, and the amine protons. The chemical shifts are influenced by the solvent (typically D₂O), which will cause the labile amine and carboxyl protons to exchange.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals for the six carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

Broad O-H stretch from the carboxylic acid.

-

N-H stretching vibrations from the primary amine groups.

-

C=O stretch from the carboxyl group.

-

C-H stretching from the aliphatic side chain.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of the free base (molecular weight 146.19 g/mol ) typically shows a characteristic fragment ion at m/z 84, resulting from the loss of both the carboxyl group and the ε-amino group.

Key Experimental Protocols

Protocol: Determination of pKa Values by Potentiometric Titration

This protocol outlines the standard method for experimentally verifying the pKa values of D-Lysine hydrochloride. The principle is to titrate a solution of the fully protonated amino acid with a strong base and monitor the change in pH.

Workflow Diagram:

Caption: Workflow for pKa determination via titration.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a sample of D-Lysine hydrochloride to prepare a solution of known concentration (e.g., 25 mL of 0.1 M) in deionized water.

-

Acidification: Place the solution in a beaker with a magnetic stir bar. Using a calibrated pH meter, add a small amount of concentrated HCl to lower the initial pH to approximately 1.5. This ensures that all molecules are in their fully protonated (+2 charge) state.

-

Titration Setup: Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH).

-

Titration: Slowly add the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Data Collection: Continue the titration until the pH reaches approximately 12, ensuring you have passed all three equivalence points.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the equivalents of NaOH added (x-axis).

-

The three buffering regions (plateaus) correspond to the three pKa values. The pH at the midpoint of each plateau is equal to the pKa of that ionizable group.

-

Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points. The pKa values are found at the half-equivalence points.

-

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of a D-Lysine hydrochloride sample and quantifying potential degradation products like lysine lactam.

Workflow Diagram:

Caption: Workflow for purity analysis by HPLC.

Step-by-Step Methodology:

-

System: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: An aqueous buffer (e.g., phosphate buffer) with an organic modifier like acetonitrile or methanol. The exact composition may require optimization.

-

Standard Preparation: Prepare a series of standard solutions of D-Lysine hydrochloride of known concentrations to generate a calibration curve.

-

Sample Preparation: Accurately weigh the D-Lysine hydrochloride sample and dissolve it in the mobile phase to a known concentration.

-

Chromatographic Run:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a fixed volume (e.g., 10 µL) of the standards and the sample.

-

Run the analysis using an appropriate flow rate and detection wavelength (if using UV). Since lysine lacks a strong chromophore, derivatization or low UV wavelength detection is often necessary.

-

-

Data Analysis:

-

Identify the peak corresponding to D-Lysine based on the retention time of the standards.

-

Integrate the peak area for all peaks in the chromatogram.

-

Purity can be calculated using the area percent method.

-

Concentration can be determined by comparing the sample's peak area to the calibration curve generated from the standards.

-

Applications in Research and Drug Development

The unique, non-natural stereochemistry of D-Lysine hydrochloride is the primary driver of its applications.

-

Pharmaceutical Synthesis: It is used as a chiral building block for synthesizing enantiomerically pure drugs. Using the D-enantiomer can alter a drug's pharmacological activity, improve its metabolic stability by resisting enzymatic degradation, or modify its side-effect profile.

-

Cell Culture: Poly-D-lysine, a polymer synthesized from D-Lysine, is widely used to coat plastic and glass surfaces.[7] The polymer's positive charges enhance electrostatic interactions with the negatively charged cell membrane, promoting cell attachment, growth, and differentiation.[7] The use of the D-form prevents cells from breaking down the polymer as a nutrient source.

-

Biochemical Research: D-Lysine hydrochloride can be used as a standard in assays, in studies of protein interactions, and to investigate enzyme stereospecificity.[4]

Conclusion

D-Lysine hydrochloride is a well-characterized compound whose value lies in its specific stereochemistry. Its high aqueous solubility, defined acid-base properties, and relative stability make it a versatile and reliable reagent. For scientists and researchers, a firm grasp of these fundamental chemical properties is crucial for its successful application in the precise and demanding fields of chiral synthesis, cell biology, and pharmaceutical development.

References

-

NMT Biotech. (n.d.). Product properties of DL-lysine hydrochloride. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81691, Lysine hydrochloride, D-. Available from: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: H-D-Lys-OH · HCl. Available from: [Link]

-

Scent.vn. (n.d.). Lysine hydrochloride, DL- (CAS 70-53-1). Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Lysine hydrochloride. In NIST Chemistry WebBook. Available from: [Link]

-

Zhang, Y., et al. (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. ResearchGate. Available from: [Link]

-

Wei, D., et al. (2023). Molecular structure of D‐lysine ⋅ HCl obtained from D‐lysine. ResearchGate. Available from: [Link]

-

Zhao, D., et al. (2009). Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Semantic Scholar. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88655180, Lysine dihydrochloride, D-. Available from: [Link]

-

Zhao, D., et al. (2009). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. ResearchGate. Available from: [Link]

- Google Patents. (n.d.). CN102766060B - Preparation method of D-lysine hydrochloride.

- Google Patents. (n.d.). US6329548B1 - Aqueous stable lysine solution.

-

Wei, D., et al. (2023). ¹H NMR (A) and ¹³C NMR (B) of L‐, D‐, DL‐lysine and L‐, D‐lysine ⋅ HCl. ResearchGate. Available from: [Link]

-

Solubility of Things. (n.d.). L-Lysine. Available from: [Link]

-

baseclick. (n.d.). L-lysine hydrochloride for Research. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). dl-Lysine. In NIST Chemistry WebBook. Available from: [Link]

-

Kim, J., et al. (2021). Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening. PMC. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5962, L-Lysine. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57449, D-Lysine. Available from: [Link]

-

Wikipedia. (n.d.). Urea. Available from: [Link]

Sources

D-Lysine Hydrochloride: A Comprehensive Safety and Application Guide for Researchers

This document serves as an in-depth technical guide to the safe handling, storage, and application of D-Lysine hydrochloride (CAS No. 7274-88-6), specifically tailored for professionals in research, drug development, and scientific laboratories. Moving beyond the standard template of a Material Safety Data Sheet (MSDS), this guide provides a foundational understanding of the material's properties, contextualizes its hazards within common laboratory applications, and offers detailed, field-proven protocols to ensure both experimental integrity and personnel safety.

Core Compound Identification and Physicochemical Profile

D-Lysine hydrochloride is the hydrochloride salt of D-lysine, the dextrorotatory enantiomer of the essential amino acid lysine.[1] While the L-isomer is proteinogenic, the D-form is primarily utilized in biochemical research and pharmaceutical development for specific applications where resistance to enzymatic degradation is desirable, such as in the synthesis of peptide-based therapeutics or as a coating for cell culture surfaces.[2][3]

Its fundamental properties are summarized below, compiled from multiple authoritative sources to provide a comprehensive overview.

| Property | Value | Source(s) |

| Chemical Name | (2R)-2,6-diaminohexanoic acid hydrochloride | [1] |

| Synonyms | H-D-Lys-OH·HCl, D-(-)-Lysine Monohydrochloride | [1][2] |

| CAS Number | 7274-88-6 | [1][4] |

| Molecular Formula | C₆H₁₄N₂O₂ · HCl | [2] |

| Molecular Weight | 182.65 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | ~266 °C (with decomposition) | [2] |

| Solubility | Highly soluble in water (~65 g/100 mL at 20°C) | [5] |

| Optical Rotation | [α]20/D: -20.0° to -24.0° (c=8 in HCl) | [2] |

Hazard Evaluation: A Risk-Based Approach

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), D-Lysine hydrochloride is not classified as a hazardous substance .[4][6][7] This classification indicates a low acute toxicity profile and no significant data suggesting it is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of a formal hazard classification does not equate to an absence of risk. A responsible scientist must manage the potential physical and chemical risks associated with its handling.

Mechanistic Insight into Chemical Incompatibilities

The most critical chemical incompatibility noted in safety data sheets is with strong oxidizing agents .[5]

-

Causality: The primary reactive sites on the D-lysine molecule are its two amino groups (-NH₂). Strong oxidizers (e.g., permanganates, perchlorates, concentrated hydrogen peroxide) can aggressively oxidize these functional groups. This is not a simple incompatibility; it is a redox reaction that can be highly exothermic, potentially leading to a rapid release of energy, gas, and heat. The oxidation of lysine can generate products like aminoadipic semialdehyde, and further oxidation can occur.[8][9] In a laboratory setting, an uncontrolled reaction with a strong oxidizer could result in a thermal event or the spattering of corrosive materials. Therefore, segregation of D-Lysine hydrochloride from oxidizing agents in storage is a critical, mechanistically-justified safety measure.

Understanding Physical Hazards: The Nature of Particulates

Although not classified as a respiratory irritant, the physical form of D-Lysine hydrochloride—a fine crystalline powder—presents a potential inhalation hazard.

-

Expertise-Driven Rationale: Any fine powder, regardless of its chemical toxicity, can act as a nuisance dust. Inhaling fine particulates can cause mechanical irritation to the respiratory tract. Furthermore, airborne dust increases the risk of inadvertent contact with mucous membranes (eyes, nose) and ingestion. The primary directive when handling this material is to prevent dust generation . This is the foundational principle behind the recommended engineering controls and personal protective equipment (PPE).

Thermal Decomposition

Upon heating to decomposition temperatures (around 266°C), D-Lysine hydrochloride will break down.[2] The thermal decomposition products are hazardous and include:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Hydrogen chloride (HCl) gas[5]

This is a crucial consideration for fire safety. In the event of a fire involving this material, self-contained breathing apparatus (SCBA) is mandatory for firefighting personnel to avoid inhaling these toxic and corrosive gases.[5]

Protocols for Safe Laboratory Operations

The following protocols are designed as self-validating systems, incorporating safety checks and procedural logic to minimize risk during routine laboratory tasks.

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is dictated by the specific task and the potential for exposure. This workflow ensures a logical and safe choice of equipment.

Caption: PPE selection workflow for D-Lysine hydrochloride.

Step-by-Step Protocol for Preparing a Sterile Aqueous Solution

This protocol is essential for researchers preparing solutions for cell culture or other sensitive biological assays.

-

Pre-use Inspection: Verify that the D-Lysine hydrochloride container is clearly labeled and within its expiration date. Inspect the material for any discoloration or clumps, which could indicate moisture contamination.

-

Engineering Controls: Perform all weighing and initial dissolution steps inside a chemical fume hood or a powder-handling enclosure to control dust.

-

Weighing the Powder:

-

Don appropriate PPE (lab coat, gloves, safety glasses). If not in a fume hood, an N95 dust mask is required.

-

Use an analytical balance to accurately weigh the desired amount of D-Lysine hydrochloride onto weighing paper or into a weigh boat.

-

Causality Check: Handling the powder carefully minimizes the generation of airborne particulates, which is the primary route of potential exposure.

-

-

Dissolution:

-

Transfer the weighed powder to a sterile beaker or flask containing a stir bar and the appropriate volume of high-purity water (e.g., Milli-Q or WFI).

-

Cover the vessel and stir on a magnetic stir plate until the solid is fully dissolved. D-Lysine hydrochloride is highly soluble in water.[5]

-

-

Sterilization:

-

For most applications, sterile filtration is the preferred method as autoclaving can potentially degrade amino acids.

-

Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the outlet.

-

Carefully dispense the solution through the filter into a final sterile container (e.g., a sterile media bottle).

-

Self-Validation Step: Label the final container with the compound name, concentration, preparation date, and your initials. This ensures traceability and prevents mix-ups.

-

-

Storage: Store the sterile solution at 2-8°C unless otherwise specified for your particular application.

Emergency Protocol: Spill Management

Even with non-hazardous materials, a structured spill response is a hallmark of a safe laboratory.

Caption: Step-by-step spill response for D-Lysine hydrochloride.

Detailed Spill Cleanup Procedure:

-

Evacuate and Alert: Ensure personnel not involved in the cleanup are aware of the spill and stay clear of the area.

-

Don PPE: Before approaching the spill, put on safety goggles, a lab coat, nitrile gloves, and an N95 dust mask.

-

Cleanup:

-

For a solid spill , do NOT use a dry brush or towel, as this will aerosolize the powder. Gently cover the spill with absorbent paper towels to prevent it from becoming airborne. Carefully collect the material using a scoop or dustpan and place it into a sealable plastic bag.[10]

-

Wipe the spill area with a damp cloth to remove any remaining residue.

-

-

Disposal: Place the sealed bag containing the spilled material and all cleaning materials into the designated non-hazardous solid waste stream, in accordance with your institution's EHS guidelines.[11]

-

Hygiene: Remove PPE and wash hands thoroughly with soap and water.

Application-Specific Protocol: Poly-D-Lysine Coating for Cell Culture

One of the most common uses of D-Lysine hydrochloride is the preparation of Poly-D-Lysine (PDL) for coating cultureware. PDL is a synthetic, positively charged polymer that enhances the electrostatic interaction between the negatively charged cell membrane and the culture surface, thereby promoting cell adhesion.[12]

Detailed Workflow for PDL Coating

-

Prepare Stock Solution (e.g., 1 mg/mL):

-

Following the sterile solution preparation protocol (Section 3.2), dissolve 50 mg of Poly-D-Lysine hydrobromide (a common polymer form) in 50 mL of sterile, tissue culture-grade water.

-

Note: D-Lysine itself is the monomer; for coating, a pre-polymerized form like Poly-D-Lysine is required.

-

-

Prepare Working Solution (e.g., 0.1 mg/mL):

-

Coat Culture Surface:

-

Add a sufficient volume of the working solution to completely cover the culture surface (e.g., 1 mL for a 35 mm dish or one well of a 6-well plate).

-

Ensure the entire surface is coated by gently tilting the vessel.

-

-

Incubation:

-

Incubate the cultureware at room temperature for at least 1 hour (longer incubations, such as overnight, are also common).[13]

-

-

Aspiration and Rinsing:

-

Aspirate the PDL solution from the cultureware.

-

Wash the surface thoroughly 2-3 times with sterile, tissue culture-grade water or PBS to remove any unbound polymer. This step is critical to avoid potential cytotoxicity from residual unbound PDL.

-

Self-Validation Check: Proper rinsing ensures a non-toxic surface for your cells. Inadequate rinsing is a common cause of poor cell viability after plating.

-

-

Drying and Storage:

-

Allow the coated cultureware to dry completely in the laminar flow hood (at least 2 hours).

-

The coated vessels can be used immediately or stored at 2-8°C for up to one week.[13]

-

-

Cell Seeding: Before seeding cells, the vessel can be pre-warmed with a serum-free culture medium.

Conclusion: Fostering a Culture of Safety

While D-Lysine hydrochloride is not classified as a hazardous chemical, a culture of safety demands that all chemical reagents be handled with diligence and respect. By understanding the chemical principles behind its reactivity, the physical hazards of its powdered form, and by adhering to detailed, validated protocols, researchers can ensure the safe and effective use of this important biochemical. This guide provides the framework for that understanding, empowering scientists to move beyond mere compliance and toward a proactive and informed approach to laboratory safety.

References

- Google Patents. (n.d.). CN106187799B - A method of preparing DL-lysine hydrochloride.

-

ResearchGate. (n.d.). Thermal decomposition mechanism of 65% lysine sulfate powder and its thermal stability based on thermal analysis. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.).

-

Pharmaffiliates. (n.d.). The Role of D-Lysine Hydrochloride in Modern Drug Development. Retrieved from [Link]

-

Ataman Kimya. (n.d.). LYSINE MONOHYDROCHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). CN102766060B - Preparation method of D-lysine hydrochloride.

-

MDPI. (2023, April 24). Investigation of Physiochemical Impact of Organic Molecule L-Lysine on Ammonium Dihydrogen Phosphate Single Crystal for Optoelectronics Applications. Retrieved from [Link]

-

PubChem. (n.d.). Lysine hydrochloride, D-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanism of Lysine Oxidation in Human Lens Crystallins during Aging and in Diabetes. Retrieved from [Link]

-

MDPI. (n.d.). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. Retrieved from [Link]

-

University of Warwick. (2024, May 8). How to interpret Safety Data Sheets. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

ResearchGate. (2014, August 21). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Retrieved from [Link]

-

CellSystems. (n.d.). Protocol for coating of coverslips or culture vessels with Poly-D-Lysine. Retrieved from [Link]

-

ChemSafetyPro. (2018, July 9). How Shall You Label Chemicals Not Classified as Hazardous Under GHS?. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024, April 17). Review on application of one of the most valuable players of amino acids: L-Lysine. Retrieved from [Link]

-

Infolabel. (2023, April 13). How to Read a Chemical SDS File: A Comprehensive Guide. Retrieved from [Link]

-

MDPI. (2023, July 10). Iron-Coordinated L-Lysine–Based Nanozymes with High Peroxidase-like Activity for Sensitive Hydrogen Peroxide and Glucose Detection. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Preparation of D-lysine monohydrochloride from L-lysine monohydrochloride. Retrieved from [Link]

-

Neuvitro Corporation. (n.d.). Poly-D-lysine coating coverslips for cell culture. Retrieved from [Link]

- Google Patents. (n.d.). CN102766060A - Preparation method of D-lysine hydrochloride.

-

ResearchGate. (2025, August 9). A kinetic and mechanistic study of oxidation of L-lysine by the analytical reagent diperiodatoargentate(III) in aqueous alkaline medium. Retrieved from [Link]

-

UNECE. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Retrieved from [Link]

-

YouTube. (2021, June 22). Chemical Spill Cleanup. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Understanding Safety Data Sheets for Hazardous Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, January 3). Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

The United States Pharmacopeial Convention. (2011, December 1). Lysine Hydrochloride. Retrieved from [Link]

-

Advanced BioMatrix. (n.d.). Poly-D-Lysine Solution. Retrieved from [Link]

-

ERA Environmental Management Solutions. (2014, May 20). GHS Hazard Classification: Everything You Need to Know. Retrieved from [Link]

-

Hyde Park Environmental. (n.d.). Chemical spills procedure: A guide. Retrieved from [Link]

- MoDRN. (n.d.). MoDRN Module: How to Read and Analyze a Safety Data Sheet (SDS) for Chemistry Classrooms.

-

ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dextro-lysine monohydrochloride. Retrieved from [Link]

-

Frontiers. (2023, June 20). A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro. Retrieved from [Link]

-

PubMed. (2003, December). Histidine and lysine as targets of oxidative modification. Retrieved from [Link]

Sources

- 1. Lysine hydrochloride, D- | C6H15ClN2O2 | CID 81691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. L-Lysine monohydrochloride or Lysine Hydrochloride Manufacturers [mubychem.com]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. uprm.edu [uprm.edu]

- 8. Mechanism of Lysine Oxidation in Human Lens Crystallins during Aging and in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histidine and lysine as targets of oxidative modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. cellsystems.eu [cellsystems.eu]

Technical Whitepaper: Stability Dynamics and Preservation of D-Lysine Hydrochloride

Executive Summary

D-Lysine Hydrochloride (D-Lys HCl) serves as a critical chiral building block in peptidomimetics and drug discovery, valued specifically for its resistance to enzymatic degradation compared to its L-enantiomer. While chemically robust, the hydrochloride salt form introduces specific thermodynamic vulnerabilities—primarily hygroscopicity and cyclization potential—that require rigorous environmental control.

This guide moves beyond generic "store in a cool, dry place" advice. It provides a mechanistic understanding of why degradation occurs and details a self-validating protocol to ensure the integrity of your D-Lysine HCl inventory.

Physicochemical Profile

To manage stability, one must first understand the material's fundamental properties. D-Lysine HCl is the hydrochloride salt of the non-proteinogenic amino acid D-Lysine. The inclusion of the HCl moiety significantly improves water solubility but alters the moisture sorption isotherm compared to the free base.

Table 1: Core Physicochemical Attributes

| Property | Specification | Stability Implication |

| Chemical Formula | Salt form prevents oxidation relative to free base but increases hygroscopicity. | |

| Molecular Weight | 182.65 g/mol | -- |

| Physical State | White crystalline powder | Yellowing indicates Maillard reaction or oxidative degradation. |

| Melting Point | ~266°C (Decomposes) | High thermal stability in solid state; degradation is usually moisture-mediated. |

| Solubility | ~65 g/100 mL (20°C) | High solubility correlates with rapid deliquescence above Critical Relative Humidity (CRH). |

| Chirality | D-enantiomer | Biologically inert to most proteases; risk of racemization is low <100°C. |

Degradation Vectors: The Mechanistic "Why"

Stability is not a passive state; it is the active prevention of entropy. For D-Lysine HCl, three specific vectors drive degradation.

Hygroscopicity and Deliquescence (The Primary Threat)

Like many amino acid salts, D-Lysine HCl is hygroscopic. It does not merely adsorb water; it can undergo deliquescence , where the adsorbed water forms a saturated solution layer on the crystal surface.

-

Mechanism: When ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the crystal lattice energy is overcome by the hydration energy.

-

Consequence: This leads to "caking" (physical instability) and creates a solvent phase where chemical degradation (hydrolysis/cyclization) can occur.

Thermal Cyclization (Lysine Lactam Formation)

While D-Lysine HCl is stable up to its melting point, the presence of moisture significantly lowers the activation energy for degradation.

-

Mechanism: Intramolecular dehydration. The

-amino group attacks the carbonyl carbon, expelling water to form Lysine Lactam (3-aminocaprolactam). -

Risk Factor: This is a zero-order reaction in solution, accelerated by heat and alkaline pH.

Racemization[1][2]

-

Mechanism: Proton exchange at the

-carbon. -

Risk Factor: Extremely low in solid state. Significant only under extreme conditions (Temperature >100°C or strong alkaline environments).

Visualization: The Stability Ecosystem

The following diagram illustrates the causal relationships between environmental inputs and degradation outcomes.

Figure 1: Causal pathway of D-Lysine HCl degradation. Note that moisture is the gateway stressor that facilitates chemical breakdown.

Storage and Handling Protocol

This protocol is designed to maintain the material in a "Kinetic Trap," preventing the activation energy of degradation from being reached.

Environmental Control

-

Temperature: Store at Ambient (15°C – 25°C) for short-term (<6 months). For long-term reference standards, store at -20°C .

-

Reasoning: Lower temperature reduces the kinetics of lactam formation and oxidation.

-

-

Humidity: Maintain Relative Humidity (RH) < 40% .

-

Reasoning: Keeps the environment below the theoretical CRH of the salt, preventing the formation of the surface water layer.

-

-

Light: Protect from direct light.

-

Reasoning: Prevents photo-oxidative yellowing.

-

Container Closure Integrity (CCI)

The container is the primary barrier.

-

Primary Layer: Double low-density polyethylene (LDPE) bag.

-

Desiccant: Silica gel sachet placed between the two bags (never in direct contact with the powder to avoid micro-abrasion contamination).

-

Secondary Layer: High-density polyethylene (HDPE) rigid container or amber glass jar with a screw cap containing a PTFE liner.

-

Headspace: Flush with Argon or Nitrogen before sealing (optional for bulk, mandatory for reference standards).

Handling SOP

-

Equilibration: If stored at -20°C, allow the container to reach room temperature before opening.

-

Critical Step: Opening a cold container in a warm room causes immediate condensation on the powder, ruining the batch.

-

-

Tooling: Use stainless steel or anti-static plastic spatulas. Avoid iron tools (catalyzes oxidation).

Analytical Validation: Proving Stability

Trust but verify. A "stable" powder is one that passes the following testing workflow.

Key Analytical Methods

-

Appearance: Visual check for caking or yellowing.

-

Water Content (Karl Fischer): The leading indicator of failure.

-

Limit: NMT (Not More Than) 1.0% w/w.

-

-

Chiral HPLC: To verify enantiomeric purity.

-

Column: Chiral crown ether or ligand exchange columns (e.g., Chiralpak ZWIX).

-

Mobile Phase: Acidic buffers (prevent amine tailing).

-

-

HPLC for Impurities: Detect Lysine Lactam.

-

Method: Reversed-phase C18 with ion-pairing agent (e.g., heptanesulfonic acid) to retain the polar amino acid.

-

Visualization: The Validation Workflow

This flowchart guides the decision-making process for re-qualifying stored material.

Figure 2: Decision matrix for re-testing D-Lysine HCl. Note that high water content can sometimes be remediated if chemical degradation has not yet occurred.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71096, D-Lysine hydrochloride. PubChem. Available at: [Link]

-

Tao, M., et al. (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product.[1] Asian Journal of Pharmaceutical Sciences, 9(6), 333-338. (Demonstrates Lysine Lactam formation kinetics). Available at: [Link]

-

Carl Roth. Safety Data Sheet: D-Lysine Hydrochloride.[2] (Provides standard storage safety data). Available at: [Link]

Sources

Methodological & Application

Advanced Incorporation of D-Lysine Hydrochloride into Hydrogel Matrices

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

The incorporation of D-Lysine hydrochloride (D-Lys HCl) into hydrogel matrices represents a strategic shift from passive scaffolding to bioactive, protease-resistant functional materials. Unlike its L-enantiomer, D-Lysine is not recognized by mammalian proteases, conferring exceptional stability in proteolytic wound environments. Furthermore, free D-amino acids have been identified as specific signals that trigger biofilm disassembly in Staphylococcus aureus and Pseudomonas aeruginosa by replacing D-alanine in the peptidoglycan cell wall, uncoupling cell wall synthesis.

However, the "hydrochloride" salt form presents a specific formulation challenge: acidity . D-Lysine HCl releases protons upon dissolution, which can drastically lower the pH of the precursor solution, potentially inducing premature precipitation of pH-sensitive polymers (e.g., Alginate, Carbopol) or inhibiting the sol-gel transition of self-assembling peptides.

This guide details two distinct incorporation strategies:

-

Physical Entrapment (Thermosensitive): For rapid, burst-release applications (e.g., biofilm disruption).

-

Covalent Conjugation (Chemical): For sustained surface functionality (e.g., cell adhesion modulation).

Chemical & Material Considerations

The "HCl" Factor: pH Management

D-Lysine HCl is the hydrochloride salt of D-Lysine. In aqueous solution, it dissociates:

-

Risk: Direct addition to anionic polymer solutions (Alginate, Hyaluronic Acid) can cause local gelation (ionic crosslinking) or acid precipitation.

-

Solution: All protocols below require a Pre-Neutralization Step using 1M NaOH or a high-capacity buffer (HEPES/PBS).

Chirality & Bioactivity

| Feature | L-Lysine | D-Lysine | Application Relevance |

| Enzymatic Stability | Low (degraded by Trypsin/Proteases) | High (Protease Resistant) | Long-term scaffolds; harsh wound environments. |

| Biofilm Activity | Nutrient source for bacteria | Biofilm Dispersant | Antimicrobial coatings; chronic wound dressings. |

| Cell Adhesion | Promotes via integrins | Modulates (often non-adhesive) | Tunable cell attachment; antifouling surfaces. |

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate incorporation method based on the desired release profile.

Caption: Decision tree for D-Lysine HCl incorporation. Route A utilizes steric entrapment for drug delivery, while Route B utilizes carbodiimide chemistry for permanent material modification.

Protocol A: Physical Entrapment in Thermosensitive Hydrogels

Application: Injectable wound dressings for biofilm disruption. Mechanism: Pluronic F-127 (Poloxamer 407) exists as a liquid at low temperatures (4°C) and gels at body temperature (37°C). D-Lysine is dissolved in the aqueous phase and trapped within the micellar packing upon gelation.

Materials

-

Pluronic F-127 (Sigma-Aldrich)

-

D-Lysine Hydrochloride (High Purity >98%)

-

Phosphate Buffered Saline (PBS), pH 7.4 (Cold)

-

1M NaOH (for pH adjustment)

Step-by-Step Methodology

-

Preparation of "Cold" Solvent: Chill 10 mL of PBS to 4°C in an ice bath. Critical: Pluronic dissolves best in cold water due to hydrogen bonding dynamics.

-

D-Lysine Stock Solution (Neutralized):

-

Weigh 100 mg of D-Lysine HCl.

-

Dissolve in 1 mL of PBS.

-

Titration: Add 1M NaOH dropwise (approx. 5-10 µL) until pH reaches 7.2–7.4.

-

Why: If the drug solution is acidic, it may alter the Critical Micelle Concentration (CMC) and Sol-Gel transition temperature (

) of the Pluronic.

-

-

Polymer Dissolution (The "Cold Method"):

-

Weigh 2.5 g Pluronic F-127 (25% w/v final concentration).

-

Add to the remaining 9 mL of cold PBS.

-

Keep on ice and stir magnetically. Note: Dissolution is slow. It may take 4-6 hours or overnight at 4°C. The solution must be clear.

-

-

Loading:

-

While maintaining 4°C, add the neutralized D-Lysine solution to the Pluronic solution.

-

Stir gently for 15 minutes to ensure homogeneity.

-

-

Validation (Tube Inversion Test):

-

Aliquot 1 mL into a vial.

-

Incubate at 37°C.

-

Within 2-5 minutes, the solution should form a solid gel that does not flow when inverted.

-

Protocol B: Covalent Conjugation to Alginate (EDC/NHS Coupling)

Application: Permanent modification of scaffolds to present D-Lysine moieties on the surface without release.

Mechanism: Carbodiimide crosslinker (EDC) activates the carboxyl groups on the Alginate backbone, forming an intermediate that reacts with the primary amines (

Reaction Scheme Diagram

Caption: Zero-length crosslinking chemistry. EDC activates the carboxylate, NHS stabilizes the intermediate, and D-Lysine forms a permanent amide bond.

Step-by-Step Methodology

-

Buffer Preparation: Prepare 0.1M MES Buffer (2-(N-morpholino)ethanesulfonic acid), adjusted to pH 6.0. Why: The EDC activation reaction is most efficient at slightly acidic pH (5.0–6.0), whereas the amide bond formation (Lysine attack) prefers pH 7.0–7.5. A two-step pH adjustment is often required, but pH 6.0 is a good compromise for "one-pot" reactions.

-

Alginate Activation:

-

Dissolve Sodium Alginate (1% w/v) in MES buffer.

-

Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.

-

Molar Ratio: COOH : EDC : NHS = 1 : 0.5 : 0.5 (Targeting 50% activation of carboxyls).

-

Stir for 15 minutes at room temperature.

-

-

D-Lysine Addition:

-

Prepare D-Lysine HCl in a small volume of MES buffer. Neutralize to pH 7.0 before adding.

-

Add D-Lysine to the activated Alginate solution.

-

Adjust reaction pH to 7.0–7.4 using dilute NaOH to facilitate the amine attack.

-

React for 4–6 hours (or overnight) at room temperature.

-

-

Purification (Dialysis):

-

Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa).

-

Dialyze against distilled water for 48 hours, changing water 3 times daily.

-

Purpose: Removes unreacted EDC, NHS, urea byproducts, and free D-Lysine HCl.

-

-

Lyophilization:

-

Freeze-dry the purified solution to obtain D-Lysine-grafted Alginate sponges.

-

Characterization & Validation

To ensure the protocol was successful, the following data points must be collected.

| Method | Parameter Measured | Success Criteria |

| TNBS Assay | Free amine content | Protocol B: Decrease in free amines (if measuring Lysine loss) or appearance of amines on Alginate (if measuring grafted polymer vs blank). |

| FTIR Spectroscopy | Chemical Bonds | Appearance of Amide I ( |

| Rheology | Viscoelasticity ( | Protocol A: |

| HPLC | Release Profile | Protocol A: Burst release detected. Protocol B: Minimal/No release detected (indicates covalent bond). |

Troubleshooting

-

Issue: Hydrogel fails to gel (Protocol A).

-

Cause: D-Lysine HCl lowered the pH too much, or ionic strength is too high.

-

Fix: Re-verify the neutralization step. Ensure D-Lysine concentration does not exceed 5% w/v, as high salt concentrations disrupt Pluronic micellization.

-

-

Issue: Precipitation during EDC coupling (Protocol B).

-

Cause: Electrostatic complexation between cationic D-Lysine and anionic Alginate before covalent bonding occurs.

-

Fix: Add NaCl (150 mM) to shield charges, or add D-Lysine very slowly while stirring vigorously.

-

References

-

D-Amino Acids in Hydrogels: Marchesan, S. et al. (2012). "The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine." Nanomedicine. Link

-

Antimicrobial Mechanism: Kolodkin-Gal, I. et al. (2010). "D-Amino acids trigger biofilm disassembly." Science. Link

-

Hydrogel Stability: Li, Y. et al. (2009). "Supramolecular Hydrogel of a D-Amino Acid Dipeptide for Controlled Drug Release in Vivo." Langmuir. Link

-

Alginate Chemistry: Yang, J.S. et al. (2011). "Chemical modification of alginate for controlled drug delivery." Carbohydrate Polymers. Link

- EDC/NHS Protocol Standards: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard reference for EDC chemistry).

Sources

D-Lysine hydrochloride as a component in drug delivery systems

Application Note & Protocols

Topic: D-Lysine Hydrochloride and its Polymers as Versatile Scaffolds for Advanced Drug Delivery Systems

Abstract The development of effective drug delivery systems is predicated on overcoming biological barriers to ensure therapeutic agents reach their target sites at efficacious concentrations. D-Lysine hydrochloride, and particularly its polymeric form, poly-D-lysine (PDL), have emerged as critical components in this field. The fundamental advantage of the D-enantiomer lies in its chiral nature, which confers resistance to enzymatic degradation by proteases, thereby enhancing the in vivo stability of drug carriers. This application note provides a comprehensive overview of the role of D-Lysine in drug delivery, detailing its application in non-viral gene therapy, nanoparticle surface functionalization, and stimuli-responsive hydrogels. We present field-proven, step-by-step protocols for the synthesis, characterization, and in vitro evaluation of D-Lysine-based nanocarriers, offering researchers a robust guide to leveraging this versatile biomaterial for next-generation therapeutics.

The Scientific Rationale: The D-Lysine Advantage

The Challenge of Biological Stability in Drug Delivery

A primary obstacle for many drug delivery vehicles, especially those based on peptides and proteins, is their rapid degradation by endogenous proteases. The body's natural defense and metabolic mechanisms efficiently recognize and cleave L-amino acid sequences, leading to premature drug release and reduced bioavailability. This necessitates higher dosing frequencies and quantities, often resulting in systemic toxicity.

Chirality as a Tool for Evasion: D- vs. L-Lysine

Amino acids, the building blocks of proteins, exist as stereoisomers (enantiomers), designated as L- (levorotatory) and D- (dextrorotatory) forms. Terrestrial biology is overwhelmingly homochiral, utilizing L-amino acids almost exclusively for protein synthesis. Consequently, proteases are stereospecific enzymes optimized to recognize and cleave peptide bonds between L-amino acids. By substituting the natural L-lysine with its synthetic counterpart, D-lysine, in a drug delivery scaffold, the system becomes sterically incompatible with the active sites of these enzymes.[1][2] This "biochemical camouflage" significantly reduces proteolytic degradation.

The substitution of L-lysine with D-lysine has been shown to substantially decrease peptide toxicity to eukaryotic cells while retaining desired therapeutic activity.[1] This resistance to degradation not only prolongs the circulation half-life of the drug carrier but also reduces the cytotoxicity associated with the L-form, making D-lysine derivatives highly biocompatible.[1][3]

Caption: The D-Lysine Advantage: Proteolytic Stability.

Core Applications & Underlying Mechanisms

The unique properties of D-Lysine hydrochloride and its polymers make them suitable for a range of drug delivery applications.

Poly-D-Lysine (PDL) for Non-Viral Gene Delivery

Mechanism: Gene therapy requires the efficient delivery of negatively charged nucleic acids (plasmid DNA, siRNA) across the anionic cell membrane.[4] PDL is a cationic polymer due to the primary amine group in the lysine side chain.[5] When mixed with nucleic acids, PDL electrostatically condenses the genetic material into nanosized complexes called "polyplexes".[6] The net positive charge of these polyplexes facilitates binding to the negatively charged cell surface, triggering cellular uptake via endocytosis. The D-chiral nature ensures the polyplex remains intact long enough to deliver its genetic payload.[6]

D-Lysine Functionalized Nanoparticle Systems

Mechanism: The surface of nanoparticles can be coated or functionalized with PDL to enhance their performance.[7] This cationic coating serves two primary purposes:

-

Improved Cellular Interaction: As with gene delivery, the positive charge promotes adhesion to cell membranes, significantly increasing the likelihood of cellular internalization.[5]

-

Versatile Conjugation Platform: The abundant amine groups on the PDL surface act as reactive handles for conjugating targeting ligands, imaging agents, or other molecules via established bioconjugation chemistries.[8][9]

Gold nanoparticles electrostatically coated with PDL have been developed as reactive oxygen species (ROS)-sensitive sensors to identify pro-inflammatory macrophages.[7]

D-Lysine in Hydrogel Formulations

Mechanism: Hydrogels are water-swollen polymer networks that can encapsulate therapeutic agents for sustained release.[10][11] Incorporating D-lysine into the hydrogel matrix enhances its biocompatibility and resistance to enzymatic breakdown, making it ideal for long-term implants and tissue engineering scaffolds.[12] For instance, hyaluronic acid-poly-D-lysine (HA-PDL) hydrogels have been investigated for treating traumatic brain injuries, providing a stable, porous scaffold for cell support.[12][13]

Experimental Protocols

These protocols provide a validated framework for the synthesis and evaluation of D-Lysine-based drug delivery systems.

Protocol: Synthesis of Drug-Loaded PDL-Coated Nanoparticles

Principle: This protocol describes the formulation of polymeric nanoparticles via a dialysis method, followed by electrostatic surface coating with Poly-D-Lysine (PDL) for enhanced stability and cellular uptake. Curcumin is used here as a model hydrophobic drug.[14]

Materials:

-

Poly-L-lactic acid (PLLA) or PLGA

-

Curcumin (or other hydrophobic drug)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Poly-D-Lysine hydrochloride (PDL, MW 15-30 kDa)

-

Dialysis tubing (MWCO 3.5 kDa)

-

Deionized (DI) water

-

Magnetic stirrer and stir bars

Procedure:

-

Core Nanoparticle Formulation:

-

Dissolve 50 mg of PLLA and 5 mg of Curcumin in 5 mL of DMSO. Vortex until fully dissolved.

-

Transfer the organic solution into a pre-wetted dialysis tube (MWCO 3.5 kDa).

-

Place the dialysis tube into a beaker containing 1 L of DI water.

-

Stir the DI water at 200 RPM at room temperature.

-

Replace the DI water every 2 hours for the first 8 hours, then leave stirring overnight to ensure complete removal of DMSO and nanoparticle formation.

-

-

PDL Surface Coating:

-

Prepare a 1 mg/mL solution of PDL in DI water.

-

Collect the nanoparticle suspension from the dialysis bag.

-

Add the PDL solution to the nanoparticle suspension at a 1:1 (v/v) ratio.

-

Incubate the mixture for 1 hour at room temperature with gentle stirring (150 RPM) to allow for electrostatic adsorption of PDL onto the nanoparticle surface.

-

-

Purification:

-

Centrifuge the PDL-coated nanoparticle suspension at 15,000 x g for 30 minutes to pellet the nanoparticles.

-

Discard the supernatant, which contains unbound PDL.

-

Resuspend the pellet in an appropriate volume of sterile DI water or PBS (pH 7.4).

-

Repeat the centrifugation and resuspension steps twice more to ensure complete removal of unbound PDL.

-

Resuspend the final pellet in the desired buffer for characterization and in vitro studies.

-

Caption: Mechanism of PDL-Facilitated Cellular Uptake.

Conclusion and Future Outlook

D-Lysine hydrochloride is more than a simple amino acid; it is a strategic building block for creating advanced drug delivery systems. Its inherent resistance to enzymatic degradation provides a crucial advantage for in vivo applications, leading to more stable and effective nanocarriers. [1]The cationic nature of poly-D-lysine allows for robust electrostatic interactions, making it an excellent material for condensing genetic material and for coating nanoparticles to improve cellular uptake. [5][6]The protocols outlined in this note provide a foundational framework for researchers to develop and validate D-lysine-based platforms. Future innovations will likely focus on creating more complex, multi-functional systems, such as stimuli-responsive PDL hydrogels for on-demand drug release and targeted PDL-coated carriers that can navigate complex biological environments to deliver potent therapeutics with high precision.

References

-

Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. (2018). PMC. Available at: [Link]

-

The Role of D-Lysine Hydrochloride in Modern Drug Development. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

The Crucial Role of D-Lysine Hydrochloride in Protein Synthesis and Beyond. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

- Preparation method of D-lysine hydrochloride. (2012). Google Patents.

-

L-lysine hydrochloride for Research. (n.d.). baseclick. Available at: [Link]

-

Development of l -Lysine Based Biodegradable Polyurethanes and Their Dual-Responsive Amphiphilic Nanocarriers for Drug Delivery to Cancer Cells. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of L-Lysine Conjugated Silver Nanoparticles Smaller Than 10 nM. (n.d.). PMC - NIH. Available at: [Link]

-

Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications. (2021). Frontiers. Available at: [Link]

-

Evaluation and Optimization of Poly-d-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells. (2021). PubMed Central. Available at: [Link]

-

Preparation of poly-l-lysine-based nanoparticles with pH-sensitive release of curcumin for targeted imaging and therapy of liver cancer in vitro and in vivo. (2018). PubMed Central. Available at: [Link]

-

Poly-d-lysine coated nanoparticles to identify pro-inflammatory macrophages. (n.d.). RSC Publishing. Available at: [Link]

-

Poly-d-lysine coated nanoparticles to identify pro-inflammatory macrophages. (n.d.). PMC - NIH. Available at: [Link]

-

Preparation of poly-l-lysine-based nanoparticles with pH-sensitive release of curcumin for targeted imaging and therapy of liver cancer in vitro and in vivo. (2018). ResearchGate. Available at: [Link]

-

Ultrasmall Poly-L-Lysine Nanoparticles. (n.d.). ChemRxiv. Available at: [Link]

-

Inhalation-Based Nanoparticle Drug Delivery Targeting the Diseased Lower Airways in Idiopathic Pulmonary Fibrosis. (2024). MDPI. Available at: [Link]

-

Advanced Delivery Systems Based on Lysine or Lysine Polymers. (2021). Molecular Pharmaceutics. Available at: [Link]

-

In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. (2018). PMC. Available at: [Link]

-

Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. (2022). ACS Omega. Available at: [Link]

-

Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. (2024). NIH. Available at: [Link]

-

L-Lysine-Modified pNIPAm-co-GMA Copolymer Hydrogel for pH- and Temperature-Responsive Drug Delivery and Fluorescence Imaging Applications. (n.d.). MDPI. Available at: [Link]

-

Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers. (n.d.). PMC - PubMed Central. Available at: [Link]

- Preparation method of D-lysine hydrochloride. (2012). Google Patents.

-

Poly-Epsilon-Lysine Hydrogels with Dynamic Crosslinking Facilitates Cell Proliferation. (2020). NIH. Available at: [Link]

-

Programming Hydrogel Mechanics via Sequence-Controlled Polymerization Using Peptide Self-Assembly. (n.d.). ACS Publications. Available at: [Link]

-

Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). Taylor & Francis. Available at: [Link]

-

Conjugation Based on Lysine Residues. (n.d.). Creative Biolabs. Available at: [Link]

-

CHAPTER 3: Poly(lysine) Dendrimers and Other Dendritic Molecules From Naturally Occurring Monomers. (2020). RSC Publishing. Available at: [Link]

-

Protocols for Lysine Conjugation. (n.d.). ResearchGate. Available at: [Link]

-

Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. (n.d.). PMC - NIH. Available at: [Link]

-

Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. (n.d.). RSC Publishing. Available at: [Link]

-

Lysine-Triggered Polymeric Hydrogels with Self-Adhesion, Stretchability, and Supportive Properties. (2024). MDPI. Available at: [Link]

-

Hyaluronic acid-poly-D-lysine-based three-dimensional hydrogel for traumatic brain injury. (n.d.). PubMed. Available at: [Link]

-

Recent Advances in Polyoxometalates Targeting Proteins Associated with Alzheimer's Disease: From Molecular Mechanisms to Therapeutic Applications. (2024). MDPI. Available at: [Link]

Sources

- 1. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102766060B - Preparation method of D-lysine hydrochloride - Google Patents [patents.google.com]

- 3. Synthesis, Biodegradability, and Biocompatibility of Lysine Diisocyanate–Glucose Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation and Optimization of Poly-d-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poly-d-lysine coated nanoparticles to identify pro-inflammatory macrophages - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 8. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Poly-Epsilon-Lysine Hydrogels with Dynamic Crosslinking Facilitates Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hyaluronic acid-poly-D-lysine-based three-dimensional hydrogel for traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. goldbio.com [goldbio.com]

- 14. Preparation of poly-l-lysine-based nanoparticles with pH-sensitive release of curcumin for targeted imaging and therapy of liver cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enhancing Peptide Stability Against Proteolytic Degradation Through D-Lysine Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Peptide Instability

Peptides offer remarkable therapeutic potential due to their high specificity and biological activity. However, a primary obstacle in their clinical and research application is their inherent instability. Peptides composed of naturally occurring L-amino acids are rapidly degraded by proteases present in biological fluids like serum, plasma, and cell culture media. This rapid degradation leads to a short in vivo half-life, limiting bioavailability and therapeutic efficacy. This application note details a robust and field-proven strategy to overcome this limitation: the substitution of protease-labile L-lysine residues with their D-enantiomers (D-lysine) to create peptides with significantly enhanced resistance to enzymatic breakdown.

The Principle: Stereospecificity of Proteolytic Enzymes

The core principle behind this stabilization strategy lies in the stereospecific nature of proteases. Proteolytic enzymes have highly specific active sites that recognize and bind to L-amino acid residues in a specific orientation to catalyze the cleavage of peptide bonds. D-amino acids, being the mirror images of their L-counterparts, do not fit correctly into the enzyme's active site.[1] Consequently, peptide bonds adjacent to a D-amino acid are not recognized by most endogenous proteases, rendering the peptide resistant to cleavage at that position.[1]